![molecular formula C13H19N B1600904 4-(3-Methyl-benzyl)-piperidine CAS No. 496056-53-2](/img/structure/B1600904.png)
4-(3-Methyl-benzyl)-piperidine
Overview
Description
4-(3-Methyl-benzyl)-piperidine, also known as 4-MeMABP, is a psychoactive substance that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential use in the field of neuroscience research.
Scientific Research Applications
Antidementia Agent Development :
- Piperidine derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent anti-acetylcholinesterase activity, crucial for antidementia drug development. One derivative was found to be a highly potent inhibitor of acetylcholinesterase, with potential for advanced development as an antidementia agent (Sugimoto et al., 1990).
Breast Cancer Treatment :
- Certain piperidine-2,6-dione derivatives have demonstrated strong inhibition of human placental aromatase, a key enzyme in estrogen biosynthesis. This suggests their potential application in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Enhancing Long-Term Potentiation :
- Experimental drugs based on piperidine have been found to facilitate glutamatergic transmission in the brain and enhance long-term potentiation, a process critical for learning and memory (Stäubli et al., 1994).
Antimicrobial Applications :
- Piperidine derivatives have been explored for their antimicrobial properties against various pathogens, indicating their potential use in agricultural or medicinal applications (Vinaya et al., 2009).
Alkaline Fuel Cells :
- Poly(arylene piperidinium) compounds, which include piperidine structures, have been studied as anion exchange membranes for alkaline fuel cells, showing excellent stability and conductivity (Olsson et al., 2018).
Histamine H3 Receptor Antagonists :
- Piperidine-based compounds have been developed as potent and selective antagonists of the human histamine H3 receptor, suggesting their use in treating disorders related to wakefulness (Barbier et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, suggesting that 4-(3-Methyl-benzyl)-piperidine may have antiviral properties .
Mode of Action
The presence of a benzene ring in the molecule allows for resonance stabilization of the benzylic carbocation, which means that substitution reactions are likely to occur at the benzylic position . This could potentially lead to interactions with its targets and subsequent changes in cellular processes .
Biochemical Pathways
Similar compounds have shown to exhibit anti-proliferative activities against leukemia cell lines
Pharmacokinetics
A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometry to determine their levels in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown significant antiviral activity against tobacco mosaic virus . This suggests that this compound may also have antiviral properties.
properties
IUPAC Name |
4-[(3-methylphenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMFOUPCWRHPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457212 | |
Record name | 4-(3-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
496056-53-2 | |
Record name | 4-(3-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.